molecular formula C24H23N3 B1661765 (Z)-1-(9-Ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine CAS No. 94941-30-7

(Z)-1-(9-Ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine

Cat. No. B1661765
CAS RN: 94941-30-7
M. Wt: 353.5
InChI Key: TWPXERWDHZWUPC-XYGWBWBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-1-(9-Ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine, also known as EMCM, is a novel synthetic compound that has recently been studied for its potential applications in the fields of biochemistry and physiology. EMCM is a heterocyclic compound composed of a nine-membered ring containing both nitrogen and carbon atoms. It has been shown to possess unique properties that make it an attractive target for further research and development in the scientific community.

Mechanism of Action

The exact mechanism of action of (Z)-1-(9-Ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine is not yet known. However, it is believed that (Z)-1-(9-Ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine binds to certain enzymes in the body and modulates their activity. For example, (Z)-1-(9-Ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine has been shown to bind to certain enzymes involved in the metabolism of fatty acids and cholesterol, leading to an increase in the amount of these compounds that are metabolized and a decrease in the amount of these compounds that are stored in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of (Z)-1-(9-Ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine are still being studied. Preliminary studies have suggested that (Z)-1-(9-Ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine may have beneficial effects on the metabolism of fatty acids and cholesterol, as well as other compounds. In addition, (Z)-1-(9-Ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine has been studied for its potential to modulate the activity of enzymes involved in the metabolism of glucose, amino acids, and other compounds.

Advantages and Limitations for Lab Experiments

(Z)-1-(9-Ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable in a wide range of temperatures and pH levels. In addition, (Z)-1-(9-Ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine is relatively non-toxic and has low solubility in water, making it easier to work with in a laboratory setting.
However, there are some limitations to using (Z)-1-(9-Ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine in laboratory experiments. For example, it has been found to be relatively unstable in the presence of light, and its solubility in water is limited, which can make it difficult to work with in some laboratory applications.

Future Directions

The potential applications of (Z)-1-(9-Ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine are still being explored, and there are many possible future directions for research. For example, further research could be done to better understand the mechanism of action of (Z)-1-(9-Ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine and its effects on the metabolism of fatty acids and cholesterol. In addition, further research could be done to explore the potential of (Z)-1-(9-Ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine as a therapeutic agent, as well as its potential use as a diagnostic tool. Finally, further research could be done to explore the potential of (Z)-1-(9-Ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine as a drug delivery system, as well as its potential to modulate the activity of other enzymes involved in the metabolism of glucose, amino acids, and other compounds.

Scientific Research Applications

(Z)-1-(9-Ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine has been studied for its potential applications in the fields of biochemistry and physiology. Specifically, (Z)-1-(9-Ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine has been studied for its ability to modulate the activity of enzymes involved in the metabolism of fatty acids and cholesterol. In addition, (Z)-1-(9-Ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine has been studied for its potential to modulate the activity of other enzymes involved in the metabolism of glucose, amino acids, and other compounds.

properties

IUPAC Name

(Z)-1-(9-ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3/c1-3-26-23-11-7-5-9-20(23)21-15-18(12-13-24(21)26)16-25-27-17(2)14-19-8-4-6-10-22(19)27/h4-13,15-17H,3,14H2,1-2H3/b25-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPXERWDHZWUPC-XYGWBWBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NN3C(CC4=CC=CC=C43)C)C5=CC=CC=C51
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=N\N3C(CC4=CC=CC=C43)C)C5=CC=CC=C51
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1-(9-Ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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